4-氧代替克立定

描述

Ticlopidine is a well-known antiplatelet agent that inhibits adenosine diphosphate-induced platelet aggregation. It is primarily metabolized through N-dealkylation, N-oxidation, and oxidation of the thiophene ring. The compound shares structural similarities with cyclic tertiary amines, which are known to be converted to neurotoxic pyridinium metabolites. In vitro studies have shown that ticlopidine can undergo a 4-electron oxidation to form a novel thienopyridinium metabolite (M6) via an intermediate 2-electron oxidation product, the thienodihydropyridinium metabolite (M5). These metabolites have been characterized using liquid chromatography and mass spectrometry techniques .

Synthesis Analysis

A novel five-step synthetic approach for ticlopidine has been developed, starting from readily available thiophene. This method yields ticlopidine with an overall 60% yield and presents several advantages, including suitability for large-scale synthesis, simple work-up procedures, short reaction times, and the use of inexpensive reagents. The synthesis also provides a key precursor, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, which is important for the synthesis of other bioactive compounds like prasugrel and clopidogrel .

Molecular Structure Analysis

The molecular structure of ticlopidine metabolites has been elucidated through in vitro studies. The thienopyridinium metabolite (M6) and the thienodihydropyridinium metabolite (M5) were characterized by advanced analytical techniques, revealing the susceptibility of the tetrahydropyridine moiety of ticlopidine to undergo oxidation. The metabolite M5 was found to be stable to air oxidation and did not form adducts with cyanide, glutathione, or N-acetylcysteine, whereas M6 was the major metabolite in P450-catalyzed oxidation .

Chemical Reactions Analysis

The in vitro studies of ticlopidine have shown that it can be oxidized by cytochrome P450, peroxidases, and monoamine oxidase to form M6 through M5. P450 3A4, in particular, has been implicated in this conversion. The metabolite M5 was primarily formed in peroxidase-mediated reactions and exhibited less electrophilicity compared to M6 . Additionally, a redox strategy for synthesizing pyridines has been developed, which involves the annulation of cyclopropanols with oxime acetates catalyzed by 4-HO-TEMPO. This method features good functional group tolerance and high chemoselectivity, which could be relevant for the late-stage functionalization of drug skeletons .

Physical and Chemical Properties Analysis

The physical and chemical properties of ticlopidine and its metabolites are closely related to their molecular structures. The cocrystal of 4-oxopimelic acid and 4,4'-bipyridine, which is structurally related to ticlopidine, exhibits polymorphism based on the solvent of crystallization. The polymorphs form hydrogen-bonded chains with different packing arrangements, which are influenced by C–H⋯O interactions. The solid-state synthesis and interconversion conditions of these polymorphs have been explored, providing insight into the stability and transformation of ticlopidine-related compounds .

科学研究应用

抗血小板聚集

4-氧代替克立定:是一种有效的血小板聚集抑制剂。 它对腺苷二磷酸 (ADP) 诱导的血小板聚集特别有效,这是导致血栓形成事件的常见途径 . 该化合物用于开发抗血小板药物,这些药物对于预防中风和其他心血管疾病至关重要。

生物活性化合物的合成

该化合物在各种生物活性化合物的合成中起着关键前体的作用,包括替格瑞洛和氯吡格雷 . 这些是重要的药物,用于预防急性冠脉综合征、周围血管疾病和脑血管疾病患者的血栓形成。

药物化学

在药物化学中,4-氧代替克立定因其作为噻吩并吡啶类化合物而被使用。 它参与了开发需要与参与血小板聚集的 ADP 受体发生特定相互作用的药物 .

有机化学研究

作为有机化学研究的兴趣,4-氧代替克立定是开发可扩展合成方法的研究对象。 它从噻吩合成证明了高产率,并提供了一种操作简便且对环境友好的方法 .

中风预防

该化合物在中风预防研究中起着重要作用。 作为二线选择,它被认为适用于患有短暂性脑缺血发作 (TIA) 或中风且无法服用阿司匹林的患者 .

药物分析和参考标准

4-氧代替克立定:用作药物分析中的参考标准,以确保药品的质量和效力。 它被列为美国药典 (USP) 参考标准,这突出了它在药品质量控制中的重要性 .

作用机制

Target of Action

4-Oxo Ticlopidine, a metabolite of Ticlopidine , primarily targets the adenosine diphosphate (ADP) receptor on the surface of platelets . This receptor plays a crucial role in the activation of the glycoprotein GPIIb/IIIa complex , which is essential for platelet aggregation .

Mode of Action

The active metabolite of Ticlopidine, which is 4-Oxo Ticlopidine, prevents the binding of ADP to its platelet receptor . This impairs the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex . By blocking the ADP receptor, it inhibits the activation of the GPIIb/IIIa receptor, thereby leading to the inhibition of platelet aggregation .

Biochemical Pathways

The action of 4-Oxo Ticlopidine affects the biochemical pathways related to platelet aggregation. It inhibits the amplifying effect of endogenous ADP released from platelet-dense granules . This action disrupts the normal hemostatic pathway, particularly the interaction between the soluble components of hemostasis (activation of coagulation) and the cellular component (platelet reactions) .

Pharmacokinetics

Ticlopidine is extensively metabolized, with little unchanged drug present in the plasma . After administration of a single dose, unchanged Ticlopidine can be detected for up to 96 hours post-dose . Repeated administration of Ticlopidine 250mg twice daily results in a 3- to 4-fold accumulation of the drug after 2 weeks . The terminal elimination half-life is between 20 and 50 hours .

Result of Action

The result of 4-Oxo Ticlopidine’s action is the inhibition of platelet aggregation, which is crucial in the prevention of thrombotic strokes . By preventing platelet aggregation, it reduces the risk of conditions associated with thrombi, such as stroke and transient ischemic attacks (TIA) .

Action Environment

The action, efficacy, and stability of 4-Oxo Ticlopidine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. The clearance of theophylline and Phenazone (antipyrine) are reduced by Ticlopidine, resulting in increased plasma drug concentrations . In contrast, the plasma concentration of cyclosporin is reduced . Aspirin increases the bleeding time in patients receiving Ticlopidine concurrently, while corticosteroids reduce bleeding time . Therefore, the patient’s medication regimen can significantly influence the action of 4-Oxo Ticlopidine.

安全和危害

未来方向

While there is limited information available on future directions specifically for 4-Oxo Ticlopidine, ticlopidine and its derivatives continue to be a subject of research. For example, structure-activity relationship (SAR) analysis of ticlopidine derivatives and analogs as CD39 inhibitors has been performed . Additionally, ticlopidine has been studied for its potential in treating a variety of diseases where platelets play a prominent role .

属性

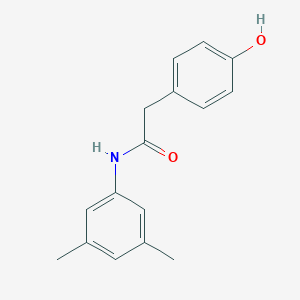

IUPAC Name |

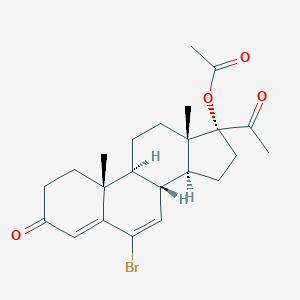

5-[(2-chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNOS/c15-12-4-2-1-3-10(12)9-16-7-5-13-11(14(16)17)6-8-18-13/h1-4,6,8H,5,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQBLQBNIVSMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=C1SC=C2)CC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20218665 | |

| Record name | 4-Oxo ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68559-55-7 | |

| Record name | 4-Oxo ticlopidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068559557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxo ticlopidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20218665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXO TICLOPIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3DOK0S6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)

![1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester](/img/structure/B143457.png)

![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143464.png)

![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)